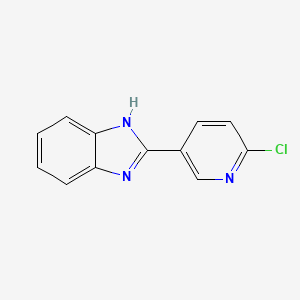

2-(6-chloropyridin-3-yl)-1H-benzimidazole

Vue d'ensemble

Description

2-(6-Chloropyridin-3-yl)-1H-benzimidazole is an organic compound with a molecular formula of C9H6ClN3. It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. Benzimidazoles have a wide range of uses, including as pharmaceuticals, fungicides, and insecticides. This compound is of particular interest due to its potential applications in scientific research.

Applications De Recherche Scientifique

Optoélectronique et photonique

2-(6-chloropyridin-3-yl)-1H-benzimidazole: a été identifié comme un matériau potentiel pour les applications optiques non linéaires (NLO) . Ses propriétés, telles que la transparence optique, la stabilité thermique et le comportement diélectrique, le rendent adapté à une utilisation dans les générateurs de fréquences, les limitateurs optiques et les dispositifs de commutation optique. La capacité du composé à présenter une absorption à deux photons et une réfraction non linéaire significatives sous irradiation laser en onde continue est particulièrement remarquable pour le développement de dispositifs photoniques avancés .

Chimie agricole

Dans le secteur agricole, les dérivés du composé se sont avérés prometteurs comme agents insecticides. La partie chloropyridinyle, une caractéristique courante des insecticides néonicotinoïdes, suggère que le this compound pourrait servir de pharmacophore pour développer de nouvelles molécules bioactives avec des applications potentielles dans la lutte antiparasitaire .

Science des matériaux

Les propriétés structurales et électroniques du composé ont été largement étudiées à l'aide de calculs de théorie de la fonctionnelle de la densité (DFT). Ces études fournissent des informations sur son utilisation potentielle dans la création de nouveaux matériaux présentant des caractéristiques électroniques et vibrationnelles souhaitables pour diverses applications industrielles .

Science environnementale

La recherche sur la biodégradation des composés chloropyridinyles, y compris ceux liés au this compound, est cruciale pour la protection de l'environnement. Les processus microbiens qui peuvent biotransformer et biodégrader ces composés sont essentiels pour atténuer leur impact sur les écosystèmes, en particulier concernant la santé des insectes et la biodiversité aquatique .

Chimie analytique

Bien que des applications spécifiques du this compound en chimie analytique ne soient pas directement rapportées, les composés chloropyridinyles apparentés sont utilisés comme intermédiaires et réactifs dans les synthèses chimiques. Leur propriétés peuvent être exploitées dans des méthodes analytiques pour étudier divers processus biochimiques ou pour développer de nouveaux réactifs analytiques .

Biochimie

La bioactivité des composés pyridinyles, y compris ceux structurellement liés au this compound, a été explorée en biochimie. Ces composés ont été synthétisés et testés pour leur potentiel à inhiber diverses cibles biologiques, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

Similar compounds like imidacloprid and epibatidine have been found to interact with theCHRNA7-FAM7A fusion protein . This protein is a type of neuronal nicotinic acetylcholine receptor, which plays a crucial role in signal transmission in the nervous system.

Mode of Action

Based on the similarity to other compounds, it may interact with its targets, leading to changes in the transmission of signals in the nervous system .

Biochemical Pathways

Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence pathways related to neurotransmission .

Result of Action

Based on the potential targets, it may influence signal transmission in the nervous system .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(6-chloropyridin-3-yl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with nicotinic cholinergic receptors, which are crucial for neurotransmission. The interaction between this compound and these receptors can modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, this compound can bind to specific enzymes, influencing their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the NF-kappa-B pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with nicotinic cholinergic receptors, which leads to the modulation of receptor activity and subsequent changes in neurotransmitter release . Additionally, this compound can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can influence long-term cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate neurotransmitter release and enhance cognitive function . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amidases, which initiate the hydrolysis of the compound into its metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCANYPPCSFCTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363388 | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54661-55-1 | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)

![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)

![1-(4-Acetylphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea](/img/structure/B1224147.png)

![4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B1224148.png)

![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)

![2-[2-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1224153.png)

![2-[(4-Fluorophenoxy)methyl]-5-(1-piperidinyl)-4-oxazolecarbonitrile](/img/structure/B1224155.png)